Crambescin C1
Overview
Description
Crambescin C1 (CC1) is a guanidine alkaloid derived from the Mediterranean marine sponge Crambe crambe . It belongs to the crambescin family of compounds . It has been found to have significant effects on human tumor hepatocarcinoma cells HepG2 .
Synthesis Analysis
The synthesis of Crambescin A, which is structurally related to this compound, has been achieved through an eight-step process . This process involves an asymmetric Biginelli reaction strategy and starts from the abundant and inexpensive aliphatic aldehyde, urea, and methyl 3-oxobutanoate .Chemical Reactions Analysis
This compound has been found to induce metallothionein genes . It also increases nitric oxide (NO) production in HepG2 cells . In isolated rat aortic rings, it induces an endothelium-dependent relaxation related to eNOS activation and an endothelium-independent relaxation related to iNOS activation .Scientific Research Applications
Nitric Oxide Production and Hypotensive Effect
Crambescin C1 (CC), derived from the sponge Crambe crambe, has been shown to significantly increase nitric oxide (NO) production. This effect is attributed to CC acting as a substrate for both endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). This interaction leads to endothelium-dependent and independent relaxation in rat aortic rings, indicating a potential application of CC in reducing vascular tone and inducing hypotensive effects in vivo (Rubiolo et al., 2021).
Cytoprotective Effect on HepG2 Cells
This compound has demonstrated a protective effect against oxidative injury in HepG2 cells, a human tumor hepatocarcinoma cell line. This cytoprotective property is achieved through the induction of metallothioneins, even at low concentrations. Furthermore, at higher doses, this compound can arrest the HepG2 cell cycle, potentially inhibiting tumor cell proliferation (Roel et al., 2015).
Inhibition of Ion Channels in Neurons
Studies have shown that this compound, among other crambescin compounds, can inhibit potassium currents in cortical neurons from embryonic mice. This indicates that crambescins, including this compound, have a structure-activity relationship with voltage-gated potassium channels, suggesting potential applications in neurological research and therapy (Martín et al., 2013).
Sustainable Production and Environmental Impact
Research focusing on the sustainable production of bioactive natural products from Crambe crambe, the source of this compound, has been conducted. This involves cultivating sponge specimens in an aquarium for the periodic extraction and purification of crambescin and crambescidin compounds. The environmental assessment of this process is crucial for developing environmentally friendly approaches to harvesting these compounds (Pérez-López et al., 2014).
Synthesis and Structural Studies
Efforts have been made to synthesize this compound and related compounds. Understanding their chemical structure is vital for exploring their potential applications in medicine and pharmacology. One study focuses on the revised structures of crambescins B and C1, based on spectral analysis, highlighting the importance of accurate structural identification for further research and application (Jares-Erijman et al., 1993).
Mechanism of Action
Crambescin C1 exerts a cytoprotective effect on HepG2 cells through the induction of metallothionein, even at low concentrations . At high doses, it arrests the HepG2 cell cycle in G0/G1, thus inhibiting tumor cell proliferation . It also acts as a possible substrate of iNOS and eNOS, increasing nitric oxide production and inducing an in vivo hypotensive effect .
properties
IUPAC Name |
7-(diaminomethylideneamino)heptyl 2-amino-6-(3-hydroxypropyl)-4-nonyl-1,4-dihydropyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-22(21(16-14-18-32)31-25(28)30-20)23(33)34-19-13-10-7-9-12-17-29-24(26)27/h20,32H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUWQLVVDDWNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1C(=C(NC(=N1)N)CCCO)C(=O)OCCCCCCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931541 | |
Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142605-06-9 | |
Record name | Crambescin C1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142605069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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